molecular formula C14H19ClN4O2S B2786027 1-[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE CAS No. 1396875-24-3

1-[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2786027
CAS No.: 1396875-24-3
M. Wt: 342.84
InChI Key: WRPDOZMNUQHALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The benzothiadiazole ring can be reduced to a benzothiazole under specific reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzothiazole derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride is unique due to its combination of a benzothiadiazole moiety, a piperazine ring, and a propanol group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the propanol group, in particular, can enhance the compound’s solubility and bioavailability, making it more suitable for certain applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S.ClH/c1-10(19)9-17-4-6-18(7-5-17)14(20)11-2-3-12-13(8-11)16-21-15-12;/h2-3,8,10,19H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPDOZMNUQHALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.